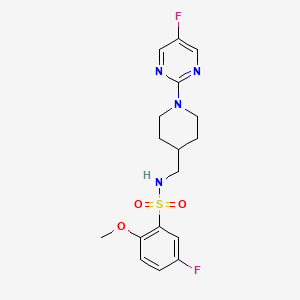

5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, related to the specified compound, have been studied for their adsorption and corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their effectiveness in preventing corrosion, indicating their potential application in materials science and engineering. This research suggests that such compounds could be valuable in designing corrosion inhibitors for various industrial applications (Kaya et al., 2016).

Ag-Assisted Fluorination of Unprotected Pyrimidines

Another study explores the chemoselective fluorination process of pyrimidines, leading to derivatives with significant yields. This process highlights the compound's potential utility in synthetic chemistry, particularly in the modification and functionalization of molecules for various research and industrial purposes (Wang et al., 2017).

Antitumor Drug Development

Sulfonamide derivatives, structurally related to the chemical , have been designed and synthesized for potential antitumor applications. These compounds, incorporating elements like 5-fluorouracil and nitrogen mustard, demonstrate a promising therapeutic index in preclinical models, suggesting their utility in developing novel anticancer therapies (Huang et al., 2001).

COX-2 Inhibitor Development for Anti-inflammatory Applications

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are related structurally to the specified compound, has identified potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These findings are significant for developing new anti-inflammatory drugs, indicating the compound's relevance in pharmacological research (Hashimoto et al., 2002).

Mécanisme D'action

Target of Action

The primary target of the compound 5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is voltage-gated sodium channels . These channels are found in all excitable cells, including myocytes of muscle and neurons of the central and peripheral nervous system .

Mode of Action

This compound acts as a sodium channel modulator . In neuronal cells, sodium channels are primarily responsible for generating the rapid upstroke of the action potential . This compound modulates the function of these channels, affecting the initiation and propagation of electrical signals in the nervous system .

Biochemical Pathways

The compound this compound, by modulating sodium channels, affects the biochemical pathways related to the generation and propagation of action potentials . Aberrant sodium channel function is thought to underlie a variety of medical disorders, including epilepsy, arrhythmia, myotonia, and pain .

Pharmacokinetics

The compound is expected to have high gi absorption and is predicted to be bbb permeant .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its modulation of sodium channels . By affecting the function of these channels, the compound can alter the generation and propagation of action potentials in neurons, potentially alleviating symptoms of disorders like epilepsy, arrhythmia, myotonia, and pain .

Propriétés

IUPAC Name |

5-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O3S/c1-26-15-3-2-13(18)8-16(15)27(24,25)22-9-12-4-6-23(7-5-12)17-20-10-14(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEZFFXOZCGPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)

![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2583686.png)

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)